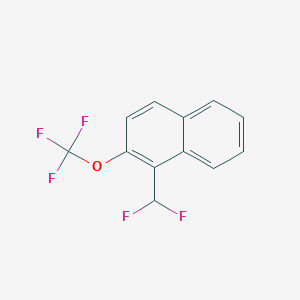

1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene

描述

Structural and Electronic Contrasts

This compound differs significantly from its isomer 1-(difluoromethyl)-8-(trifluoromethoxy)naphthalene (CAS 1261770-46-0). In the latter, the trifluoromethoxy group occupies the 8-position, opposite the difluoromethyl group. This spatial arrangement reduces steric hindrance and creates a more symmetrical electronic environment.

Key Differences :

| Property | 1,2-Isomer (Target) | 1,8-Isomer |

|---|---|---|

| Steric Strain | High (adjacent substituents) | Low (opposite positions) |

| Electronic Symmetry | Asymmetrical | Symmetrical |

| Reactivity | Reduced EAS reactivity | Moderate EAS reactivity |

The 1,2-isomer’s electronic asymmetry may favor specific regioselectivity in reactions, whereas the 1,8-isomer’s symmetry could lead to more predictable reactivity patterns.

Reactivity Trends

In electrophilic substitution, the 1,2-isomer’s substituents compete for directive influence:

- Nitration : Would likely occur at the 5- or 7-positions due to the combined meta-directing effects of both groups.

- Sulfonation : Similar regioselectivity expected, with sulfonic acid groups entering meta to the electron-deficient ring.

In contrast, non-fluorinated naphthalene derivatives exhibit higher reactivity, as seen in their susceptibility to nitration and halogenation under mild conditions. The introduction of fluorinated groups significantly lowers the compound’s electron density, making such reactions less favorable.

属性

分子式 |

C12H7F5O |

|---|---|

分子量 |

262.17 g/mol |

IUPAC 名称 |

1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)18-12(15,16)17/h1-6,11H |

InChI 键 |

CCDSTUIEKARTAY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)OC(F)(F)F |

产品来源 |

United States |

准备方法

Fluorination via Diethylaminosulfur Trifluoride (DAST)

The use of DAST for introducing fluorine atoms into aromatic systems is a well-established strategy. In a study synthesizing difluoromethyl-substituted naphthoquinones, researchers achieved a 92% yield by treating a formylated naphthalene intermediate with DAST . This method leverages the electrophilic character of DAST to replace hydroxyl or carbonyl groups with fluorine atoms.

For 1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene, a hypothetical pathway involves:

-

Formylation : Introducing a formyl group at position 1 of 2-(trifluoromethoxy)naphthalene using Vilsmeier-Haack conditions.

-

DAST Fluorination : Treating the formylated intermediate with 2.0 equivalents of DAST at −10°C to 25°C, converting the aldehyde to a difluoromethyl group .

Key Advantages :

-

High regioselectivity due to the directing effects of the trifluoromethoxy group.

-

Scalability, with reported yields exceeding 90% for analogous reactions .

Limitations :

-

DAST’s toxicity and moisture sensitivity necessitate strict inert conditions.

-

Competing side reactions, such as over-fluorination, may require careful stoichiometric control.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction offers a robust route for constructing ether bonds under mild conditions. A patent detailing the synthesis of fluorinated benzsulfamide derivatives employed this method to introduce difluoroethoxy groups . Adapting this approach for this compound involves:

-

Substrate Preparation : Starting with 1-(difluoromethyl)naphthalen-2-ol and trifluoromethyl bromide.

-

Mitsunobu Coupling : Reacting the phenolic compound with trifluoromethyl bromide using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0–50°C .

Optimization Insights :

-

Adding 18-crown-6 ether as a catalyst improves reaction efficiency, reducing time from 24 hours to 6 hours .

-

Yields for similar etherification reactions reach 70–85% under optimized conditions .

Challenges :

-

High cost of DEAD and PPh₃ limits large-scale applications.

-

Competing elimination reactions may occur if steric hindrance is significant.

The Kochi-Anderson radical decarboxylation enables direct introduction of fluorinated groups without pre-functionalization. While not directly reported for the target compound, a related study on menadione derivatives demonstrated a 57% yield when combining decarboxylation with fluorinated precursors .

Proposed Pathway :

-

Carboxylic Acid Synthesis : Attach a carboxyl group to the naphthalene ring via Friedel-Crafts acylation.

-

Decarboxylation-Fluorination : Treat the acid with silver(I) nitrate and a fluorinating agent (e.g., Selectfluor) to generate the difluoromethyl radical, which couples to the aromatic ring.

Advantages :

-

Avoids multi-step protection/deprotection sequences.

-

Compatible with electron-deficient arenes like trifluoromethoxy-substituted naphthalenes.

Drawbacks :

-

Radical recombination side products may complicate purification.

Comparative Analysis of Synthesis Methods

Regioselectivity and Steric Considerations

The positioning of substituents on the naphthalene ring critically influences reaction outcomes. The trifluoromethoxy group at position 2 exerts a strong electron-withdrawing effect, directing electrophilic substitutions to the para position (position 1). This electronic bias simplifies regiocontrol during formylation or radical coupling steps . However, steric interactions between the bulky trifluoromethoxy and difluoromethyl groups may necessitate:

化学反应分析

1-(二氟甲基)-2-(三氟甲氧基)萘会发生多种化学反应,包括:

氧化: 该化合物可以在酸性条件下使用常见的氧化剂,如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 进行氧化。

还原: 还原反应可以使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 进行。

科学研究应用

1-(二氟甲基)-2-(三氟甲氧基)萘具有多种科学研究应用:

化学: 用作合成更复杂氟化有机分子的砌块。

生物学: 该化合物独特的氟化结构使其在生物学研究中成为有价值的探针,特别是在酶-底物相互作用的研究中。

医药: 氟化化合物由于其增强的代谢稳定性和生物利用度,常被探索作为潜在的药物。

作用机制

1-(二氟甲基)-2-(三氟甲氧基)萘的作用机制涉及其与特定分子靶点的相互作用。氟原子的存在可以增强化合物与某些酶或受体的结合亲和力,从而调节其活性。所涉及的途径可能包括抑制或激活特定生化过程,具体取决于靶分子 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene with structurally related naphthalene derivatives:

Key Observations:

- Fluorination Effects: The trifluoromethoxy (-OCF₃) and difluoromethyl (-CF₂H) groups in the target compound confer higher lipophilicity and metabolic stability compared to non-fluorinated analogs like 1,4-dimethoxynaphthalene .

- Electronic Properties: The electron-withdrawing nature of -OCF₃ contrasts with the electron-donating methoxy (-OCH₃) group in 1,4-dimethoxynaphthalene, altering redox potentials and reactivity .

- Synthetic Utility : Bromine in 1-(bromomethyl)-4-(difluoromethyl)naphthalene enables nucleophilic substitutions, whereas the trifluoromethanesulfonyl group in ’s compound acts as a leaving group in coupling reactions .

Toxicological and Environmental Profiles

- Methylnaphthalenes : 1- and 2-methylnaphthalenes are associated with respiratory and hepatic toxicity in animal studies . Their metabolism involves cytochrome P450-mediated oxidation to epoxides, which may form DNA adducts .

- However, environmental persistence of fluorinated compounds may increase due to resistance to degradation .

生物活性

1-(Difluoromethyl)-2-(trifluoromethoxy)naphthalene is a fluorinated naphthalene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a difluoromethyl group at the 1-position and a trifluoromethoxy group at the 2-position. The presence of these fluorinated substituents enhances its lipophilicity and metabolic stability, which are critical for biological activity.

Anticancer Activity

Research indicates that naphthalene derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study on naphthalene-substituted triazole derivatives demonstrated that certain compounds could arrest the cell cycle and induce apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .

Anti-inflammatory Properties

Naphthalene derivatives are also recognized for their anti-inflammatory effects. Compounds derived from naphthalene have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The incorporation of fluorinated groups is believed to enhance the inhibitory potency against COX-2, making these compounds useful in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The difluoromethyl group may enhance electron-withdrawing effects, improving the compound's interaction with biological targets. Similarly, the trifluoromethoxy group can influence solubility and permeability across biological membranes.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl and trifluoromethoxy groups | Potential anticancer and anti-inflammatory activity |

| Naphthalen-1-acetic acid | Naphthalene ring with acetic acid moiety | Moderate plant growth regulator |

| 1-(Trifluoromethyl)naphthalene-3-acetic acid | Trifluoromethyl group | Enhanced herbicidal activity |

Study on Anticancer Activity

A recent study evaluated several naphthalene derivatives for their cytotoxic effects against various cancer cell lines. Among these, a compound structurally similar to this compound exhibited significant cytotoxicity, leading to cell death through apoptosis mechanisms . This suggests that fluorinated naphthalenes could serve as promising candidates for further development in anticancer therapies.

Anti-inflammatory Evaluation

Another investigation assessed the anti-inflammatory properties of naphthalene derivatives by measuring their ability to inhibit COX enzymes. Compounds with fluorinated substituents demonstrated enhanced inhibition compared to non-fluorinated analogs, indicating that the introduction of difluoro and trifluoro groups significantly impacts their anti-inflammatory potential .

常见问题

Q. What are the standard synthetic routes for 1-(difluoromethyl)-2-(trifluoromethoxy)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves fluorination of naphthalene derivatives. A common approach uses difluoromethylating agents (e.g., difluorocarbene precursors) under inert atmospheres. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are employed to stabilize reactive intermediates. Optimization focuses on:

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : NMR identifies difluoromethyl (−CFH, δ −90 to −110 ppm) and trifluoromethoxy (−OCF, δ −55 to −60 ppm) groups. NMR confirms aromatic proton environments .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (CHFO) and detects isotopic patterns for fluorine .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the naphthalene core .

Q. What preliminary toxicological data exist for this compound, and how are exposure routes assessed?

- Methodological Answer : Acute toxicity studies in rodents follow OECD guidelines:

- Inhalation : Administered via vapor saturation in closed chambers (dose range: 10–500 mg/m).

- Oral/Dermal : Tested using gavage or dermal patches.

- Endpoints : Mortality, organ weight changes, and histopathology (e.g., hepatic/renal effects) are monitored .

Data extraction templates (Table C-2 in ) standardize reporting across studies.

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (−OCF) deactivates the naphthalene ring, directing electrophilic substitution to the 4- and 6-positions. In contrast, the difluoromethyl (−CFH) group exhibits moderate electron withdrawal, enabling:

- Suzuki-Miyaura Coupling : Pd-mediated reactions with aryl boronic acids at the 1-position require bulky ligands (e.g., SPhos) to prevent homocoupling .

- Photocatalytic C–H Functionalization : Visible-light catalysis with Ir(ppy) activates the 3-position for alkylation .

Computational modeling (DFT) predicts charge distribution and reactive sites .

Q. How should researchers resolve contradictions in reported toxicity data across species?

- Methodological Answer : Discrepancies (e.g., hepatic toxicity in rats vs. rabbits) are analyzed via:

- Risk of Bias (RoB) Assessment : Tools like Table C-7 () evaluate study design (randomization, blinding).

- Species-Specific Metabolism : Cytochrome P450 isoform profiling (e.g., CYP2E1 activity) explains metabolic activation differences .

- Dose-Response Modeling : Benchmark dose (BMD) software quantifies interspecies variability .

Example: A 2024 study attributed rabbit sensitivity to higher biliary excretion of fluorinated metabolites .

Q. What strategies optimize this compound’s stability in biological assays, given its hydrolytic sensitivity?

- Methodological Answer : Stability is enhanced by:

- Co-solvents : Use 10% DMSO/PBS buffers to prevent aggregation.

- Light Protection : Amber vials reduce photodegradation (t extends from 2 h to 24 h under UV-free conditions) .

- Prodrug Design : Masking the trifluoromethoxy group as a phosphate ester improves aqueous solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。